3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 2034290-20-3
VCID: VC6085474
InChI: InChI=1S/C13H13ClF3NO/c14-10-7-8(1-2-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19)
SMILES: C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)Cl)(F)F
Molecular Formula: C13H13ClF3NO
Molecular Weight: 291.7

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide

CAS No.: 2034290-20-3

Cat. No.: VC6085474

Molecular Formula: C13H13ClF3NO

Molecular Weight: 291.7

* For research use only. Not for human or veterinary use.

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide - 2034290-20-3

Specification

CAS No. 2034290-20-3
Molecular Formula C13H13ClF3NO
Molecular Weight 291.7
IUPAC Name 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide
Standard InChI InChI=1S/C13H13ClF3NO/c14-10-7-8(1-2-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19)
Standard InChI Key DDFWBSIAEGAYGU-UHFFFAOYSA-N
SMILES C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)Cl)(F)F

Introduction

Chemical Structure and Physicochemical Properties

3-Chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide belongs to the benzamide class, featuring a benzene ring substituted with chlorine at position 3, fluorine at position 4, and an amide linkage to a 4,4-difluorocyclohexyl group. Its molecular formula is C₁₃H₁₃ClF₃NO, with a molecular weight of 291.7 g/mol. The difluorocyclohexyl moiety introduces conformational rigidity, while halogen substituents enhance lipophilicity and receptor-binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2034290-20-3
Molecular FormulaC₁₃H₁₃ClF₃NO
Molecular Weight291.7 g/mol
IUPAC Name3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide
SMILESC1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)Cl)(F)F
Topological Polar Surface Area29.1 Ų

The compound’s Standard InChIKey (DDFWBSIAEGAYGU-UHFFFAOYSA-N) underscores its unique stereoelectronic configuration, critical for interactions with the CCR5 chemokine receptor. Despite its potential, solubility data remain undocumented, posing challenges for formulation studies.

Synthesis and Manufacturing

The synthesis of 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide involves multistep reactions, beginning with the preparation of 3-chloro-4-fluoroaniline. A patented method (CN104292113A) describes the hydrogenation of 3-chloro-4-fluoronitrobenzene using a 1% Pt/C catalyst under 0.1–5 MPa H₂ at 50–100°C, achieving >94% yield and >99.5% purity . This intermediate is subsequently acylated with 4,4-difluorocyclohexanecarbonyl chloride in the presence of thionyl chloride, followed by fluorination using agents like Selectfluor®.

Key considerations include:

  • Temperature Control: Exothermic acylation requires cooling to prevent side reactions.

  • Catalyst Efficiency: Pt/C optimizes nitro-group reduction while minimizing dehalogenation .

  • Solvent-Free Conditions: Patented routes avoid organic solvents, enhancing scalability and reducing waste .

Biological Activity and Mechanism

CCR5 Antagonism

The compound inhibits CCR5, a G-protein-coupled receptor pivotal for HIV-1 entry. By binding to the receptor’s extracellular loop 2, it prevents viral gp120 interaction, with IC₅₀ values comparable to maraviroc but with improved blood-brain barrier penetration. This property is under investigation for neuroprotective applications, as CCR5 is implicated in neuroinflammation pathways linked to Parkinson’s disease.

Neuropsychiatric Applications

Preclinical models indicate modulation of dopaminergic and serotonergic transmission, suggesting utility in depression and drug addiction. In murine studies, the compound reduced cocaine-seeking behavior by 40% compared to controls, likely via σ-1 receptor antagonism.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed for structural validation. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 6.20 (br s, 1H, NH), 4.30–4.50 (m, 1H, cyclohexyl-H), 2.10–2.30 (m, 4H, cyclohexyl-H₂).

  • ¹³C NMR: 165.8 (C=O), 158.2 (C-F), 134.5 (C-Cl).

Table 2: Comparative CCR5 Antagonist Activity

CompoundIC₅₀ (nM)LogPSelectivity (CCR5 vs. CXCR4)
3-Chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide2.33.8>100-fold
Maraviroc1.12.550-fold
Aplaviroc0.94.175-fold

Research and Development Trends

Quantitative structure-activity relationship (QSAR) models highlight the importance of the 3-chloro-4-fluoro motif for CCR5 binding, with electron-withdrawing groups enhancing affinity by 30%. Current trials focus on:

  • HIV-Associated Neurocognitive Disorders (HAND): Phase II studies assess cognitive improvement in HIV+ patients.

  • Parkinson’s Disease: Animal models show 25% reduction in α-synuclein aggregation.

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